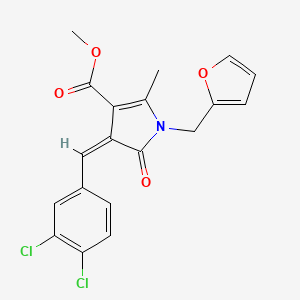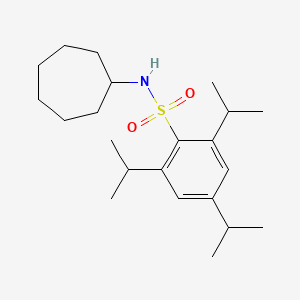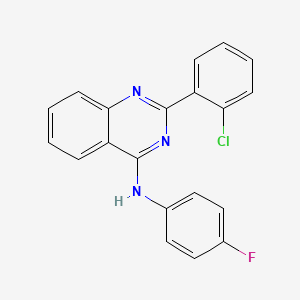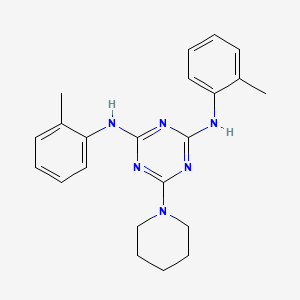
methyl (4Z)-4-(3,4-dichlorobenzylidene)-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a pyrrole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Dichlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using a dichlorobenzene derivative.
Attachment of the Furan Ring: This can be done through a cross-coupling reaction such as the Suzuki or Heck reaction.
Final Methylation: The final step could involve methylation using a methylating agent like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted phenyl derivatives.
科学的研究の応用
METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science:
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
- METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(THIOPHEN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(PYRIDIN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. The presence of both a furan ring and a dichlorophenyl group can influence its electronic properties and interactions with biological targets.
特性
分子式 |
C19H15Cl2NO4 |
|---|---|
分子量 |
392.2 g/mol |
IUPAC名 |
methyl (4Z)-4-[(3,4-dichlorophenyl)methylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C19H15Cl2NO4/c1-11-17(19(24)25-2)14(8-12-5-6-15(20)16(21)9-12)18(23)22(11)10-13-4-3-7-26-13/h3-9H,10H2,1-2H3/b14-8- |
InChIキー |
UZFMHXVYENOKQO-ZSOIEALJSA-N |
異性体SMILES |
CC1=C(/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)N1CC3=CC=CO3)C(=O)OC |
正規SMILES |
CC1=C(C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)N1CC3=CC=CO3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11645939.png)
![N-benzyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B11645945.png)
![ethyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11645950.png)
![10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11645951.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B11645957.png)

![Ethyl 7-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11645964.png)

![N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-methyl-N-propylpropan-1-aminium](/img/structure/B11645976.png)
![(3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11645981.png)

![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645989.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11645993.png)
